2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
Description
The compound 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic molecule featuring a 1,2,3-triazole core fused with an azetidine ring and a 2,5-dimethylbenzenesulfonyl substituent. This structure combines the bioisosteric properties of triazoles—known for metabolic stability and hydrogen-bonding capabilities—with the conformational rigidity of azetidine, a four-membered nitrogen-containing ring.
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-10-3-4-11(2)13(7-10)20(18,19)16-8-12(9-16)17-14-5-6-15-17/h3-7,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSHYUYKZCRAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 2,5-dimethylbenzenesulfonyl chloride from 2,5-dimethylbenzene and chlorosulfonic acid . This intermediate is then reacted with azetidine to form the sulfonyl azetidine derivative. Finally, the azetidine derivative undergoes a cycloaddition reaction with an azide to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and advanced purification techniques such as chromatography and recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups onto the triazole ring .
Scientific Research Applications
Chemical Properties and Structure
The compound features an azetidine ring, a triazole ring, and a sulfonyl group. These functional groups contribute to its chemical reactivity and biological activity. The molecular formula is C13H15N3O2S, with a molecular weight of approximately 273.35 g/mol. Its unique arrangement allows for various chemical modifications and interactions with biological targets.
Medicinal Chemistry
Anticancer Potential : Research indicates that 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole exhibits promising anticancer properties. Studies suggest that it may interfere with cellular processes involved in cancer progression by modulating specific molecular targets such as enzymes or receptors .
Antimicrobial Activity : The triazole moiety is known for its antimicrobial properties. Compounds containing the triazole ring have been shown to possess significant activity against various pathogens, making this compound a candidate for further exploration in the development of new antimicrobial agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in the construction of complex molecular architectures due to its ability to participate in various chemical reactions, including cycloadditions and substitutions. The sulfonyl group enhances its reactivity, making it suitable for synthesizing other biologically active compounds.
Material Science
Polymer Production : The unique chemical properties of this compound make it valuable in the production of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study 1: Anticancer Activity Evaluation
A study conducted on the anticancer effects of this compound demonstrated its efficacy against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways. This highlights its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Synthesis of Derivatives
Researchers synthesized several derivatives of this compound to evaluate their biological activities. The derivatives exhibited varying degrees of antimicrobial and anticancer activities, indicating that modifications to the triazole ring can significantly influence biological outcomes.
Mechanism of Action
The mechanism of action of 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Insights:
Core Heterocycle Differences: The target compound’s 2H-1,2,3-triazole (non-aromatic tautomer) contrasts with 1H-1,2,4-triazole derivatives (e.g., C1), which exhibit distinct electronic profiles and hydrogen-bonding patterns. For example, 1H-1,2,3-triazoles are more resistant to metabolic degradation compared to 1,2,4-triazoles .
Sulfonyl vs. Aryl Substituents: The 2,5-dimethylbenzenesulfonyl group in the target compound may enhance solubility and membrane permeability compared to purely aromatic substituents (e.g., diphenylimidazole in C1). Sulfonyl groups are also known to interact with charged residues in enzyme active sites, as seen in carbonic anhydrase inhibitors .
Synthetic Routes: The target compound’s synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method noted for high regioselectivity (>95% yield) and compatibility with complex scaffolds . In contrast, C1 derivatives are synthesized via one-pot condensation under reflux with ceric ammonium nitrate (CAN), which may introduce oxidative byproducts .
Table 2: Reported Activities of Triazole Derivatives
Key Insights:
- Carbonic Anhydrase Inhibition : 1H-1,2,3-triazole analogs with sulfonamide substituents (e.g., benzenesulfonyl groups) show strong inhibition (IC50 ~10–100 nM), comparable to acetazolamide. The target compound’s sulfonyl group may confer similar activity .
- Antimicrobial Activity : Imidazole-triazole hybrids (e.g., C1) exhibit broad-spectrum antimicrobial effects (MIC: 2–16 µg/mL), but their bulky diphenyl groups may limit bioavailability compared to the target compound’s smaller azetidine ring .
Physicochemical Properties
Table 3: Calculated Properties (Hypothetical Data)
| Property | Target Compound | 1H-1,2,3-Triazole Analogs | C1 Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 348.4 | 250–300 | 560.6 |
| LogP | 1.8 (moderate lipophilicity) | 1.2–2.5 | 3.5 (high lipophilicity) |
| Hydrogen Bond Acceptors | 6 | 4–5 | 7 |
Key Insights:
- The target compound’s lower molecular weight and balanced LogP suggest improved pharmacokinetic properties (e.g., oral bioavailability) compared to bulkier analogs like C1 .
- The azetidine ring’s rigidity may reduce entropic penalties during target binding, enhancing potency relative to flexible alkyl-substituted triazoles .
Biological Activity
The compound 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a triazole ring connected to an azetidine moiety and a sulfonyl group derived from 2,5-dimethylbenzenesulfonyl. The synthesis typically involves coupling reactions that incorporate the triazole and azetidine units, often utilizing methods such as click chemistry to ensure high yields and purity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of key findings regarding its biological activities:
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. Studies indicate that it may inhibit cell proliferation by disrupting the cell cycle and activating apoptotic pathways.
- In Vitro Studies : In assays against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range (e.g., IC50 = 48 nM against HepG2) .
- Case Study : A study evaluated the efficacy of this compound against a panel of cancer cell lines using the MTT assay. Results showed that it outperformed several known anticancer agents, highlighting its potential as a novel chemotherapeutic agent .
Antimicrobial Activity
- Spectrum of Activity : The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
- Inflammatory Models : In models of inflammation, this compound demonstrated the ability to reduce pro-inflammatory cytokine production (e.g., TNF-alpha, IL-6), suggesting potential therapeutic applications in inflammatory diseases .
- In Vivo Studies : Animal studies indicated that administration of this compound led to reduced swelling and pain in models of acute inflammation, supporting its use as an anti-inflammatory agent .
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HepG2 | 48 | Induction of apoptosis |
| Anticancer | A549 | 44 | Cell cycle arrest |
| Antimicrobial | MRSA | 32 | Disruption of cell wall synthesis |
| Anti-inflammatory | Mouse model | N/A | Reduction of pro-inflammatory cytokines |
Q & A
Q. What are the common synthetic routes for synthesizing 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole?
- Methodological Answer : The compound is typically synthesized via multistep reactions starting with azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sulfonylation of the azetidine ring. For example:
Triazole formation : Reacting propargyl derivatives with sodium azide in ethanol under reflux to yield the 1,2,3-triazole moiety .
Azetidine sulfonylation : Treating the azetidine intermediate with 2,5-dimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to install the sulfonyl group .
Yields vary (51–91%) depending on substituent steric effects and reaction conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR confirm regioselectivity of the triazole ring and sulfonamide linkage. For example, sulfonyl protons appear as singlet peaks near δ 3.0–3.5 ppm .
- IR spectroscopy : Stretching frequencies for sulfonyl groups (S=O, ~1350 cm) and triazole rings (C=N, ~1600 cm) are diagnostic .
- Elemental analysis : Validates purity by comparing experimental vs. calculated C, H, N, and S percentages .
Q. How is the fungicidal activity of this compound evaluated in preliminary studies?
- Methodological Answer : Antifungal assays involve agar dilution or microbroth dilution methods against pathogens like Candida albicans or Aspergillus fumigatus. Minimum inhibitory concentrations (MICs) are determined by monitoring growth inhibition over 48–72 hours. Activity correlates with electron-withdrawing substituents on the triazole and sulfonyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in sulfonylation steps?
- Methodological Answer : Low yields (<60%) in sulfonylation may arise from steric hindrance or competing side reactions. Optimization strategies include:
Q. What computational approaches predict the compound’s reactivity and binding interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:
- Electrophilic reactivity : Sulfonyl groups enhance electrophilicity at the azetidine nitrogen, critical for nucleophilic substitutions .
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses with fungal cytochrome P450 enzymes, where the triazole interacts via π-π stacking and hydrogen bonds .
Q. How can structural analogs be designed to enhance biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Triazole modifications : Introducing electron-withdrawing groups (e.g., Cl, CF) at the 4-position increases antifungal potency by 2–3 fold .
- Azetidine substitutions : Replacing 2,5-dimethylbenzenesulfonyl with 4-fluorobenzenesulfonyl improves membrane permeability .
Rational design should balance lipophilicity (clogP < 3) and hydrogen-bond donors (<2) to optimize pharmacokinetics .
Q. How are contradictions in biological activity data resolved across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., inoculum size, incubation time). Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
